Ácido acetilursólico

Descripción general

Descripción

Ursolic acid acetate is a natural product found in Salvia miltiorrhiza, Callistemon citrinus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Acetylursolic acid has shown significant promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms.

Anti-Inflammatory Effects

Acetylursolic acid has been reported to possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.

- Mechanisms of Action : The compound inhibits the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

- Research Findings : In animal models of inflammation, acetylursolic acid demonstrated a reduction in inflammatory markers and improved outcomes in conditions like arthritis and colitis .

Neuroprotective Effects

Research indicates that acetylursolic acid may have neuroprotective properties that could be beneficial in neurodegenerative diseases.

- Mechanisms of Action : Acetylursolic acid has been shown to enhance antioxidant enzyme activity and reduce oxidative stress in neuronal cells. This action helps protect against neuronal damage associated with conditions like Alzheimer's disease .

- Case Studies : In rodent models of neurodegeneration, treatment with acetylursolic acid led to improved cognitive function and reduced amyloid-beta plaque accumulation, a hallmark of Alzheimer's disease .

Antimicrobial Activity

Acetylursolic acid exhibits antimicrobial properties that could be leveraged in treating infections.

- Research Findings : Studies have shown that acetylursolic acid has enhanced antibacterial activity compared to its parent compound against various bacterial strains. It has been particularly effective against strains resistant to conventional antibiotics .

Summary Table of Applications

| Application | Mechanism of Action | Research Findings |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Cytotoxic effects on liver and breast cancer cells |

| Anti-inflammatory | Inhibits NF-kB activation | Reduces pro-inflammatory cytokines in animal models |

| Neuroprotective | Enhances antioxidant enzyme activity | Improves cognitive function in neurodegenerative models |

| Antimicrobial | Exhibits enhanced antibacterial activity | Effective against antibiotic-resistant strains |

Mecanismo De Acción

Target of Action

Acetylursolic acid, a derivative of ursolic acid, is a triterpene with diverse biological activities . It primarily targets molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mTOR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell signaling cascades . This results in changes in the cellular environment, leading to the inhibition of tumor progression and sensitization to conventional treatment drugs .

Biochemical Pathways

The affected pathways primarily involve cell signaling cascades. The inhibition of Akt, mTOR, and ERK disrupts these pathways, leading to downstream effects that include the inhibition of tumor progression and increased sensitization to conventional treatment drugs .

Pharmacokinetics

Ursolic acid, from which acetylursolic acid is derived, is a hydrophobic compound. It is usually chemically modified to increase its bioavailability prior to administration . .

Result of Action

The molecular and cellular effects of acetylursolic acid’s action primarily involve the inhibition of tumor progression and increased sensitization to conventional treatment drugs . It has also been found to have anti-proliferative and anti-migratory activities .

Action Environment

The action, efficacy, and stability of acetylursolic acid can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and hence its bioavailability . .

Actividad Biológica

Acetylursolic acid (AUA) is a derivative of ursolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound has gained attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of acetylursolic acid, supported by research findings, case studies, and data tables.

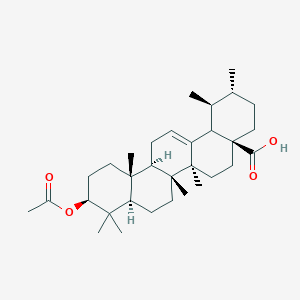

Chemical Structure and Properties

Acetylursolic acid is characterized by the addition of an acetyl group at the C-3 position of ursolic acid. This modification enhances its solubility and biological activity compared to its parent compound.

1. Anti-Inflammatory Activity

Research indicates that acetylursolic acid exhibits significant anti-inflammatory effects. A study demonstrated that AUA inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in activated lymphocytes, leading to reduced cytokine production. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Anti-Inflammatory Effects of Acetylursolic Acid

| Study | Model | Findings |

|---|---|---|

| Murine lymphocytes | Inhibition of IL-6 and IFN-γ production | |

| RAW264.7 cells | Reduced iNOS and COX-2 expression |

2. Anticancer Activity

Acetylursolic acid has shown promising anticancer properties across various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Table 2: Anticancer Effects of Acetylursolic Acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 1.59 | Induction of apoptosis via caspase activation |

| TET21N | 0.81 | Mitochondria-dependent apoptosis |

In vivo studies have also confirmed the efficacy of AUA in reducing tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent.

3. Antimicrobial Activity

Acetylursolic acid exhibits antibacterial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Acetylursolic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Case Studies

A notable case study involved the use of acetylursolic acid in a clinical trial assessing its effects on patients with advanced solid tumors. The trial aimed to evaluate pharmacokinetics and safety profiles, demonstrating low toxicity levels and favorable bioavailability.

The biological activities of acetylursolic acid are attributed to several mechanisms:

- Inhibition of NF-κB Pathway: AUA suppresses NF-κB activity, leading to decreased expression of pro-inflammatory cytokines.

- Induction of Apoptosis: It activates caspases, promoting apoptosis in cancer cells while downregulating survival signals.

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Propiedades

IUPAC Name |

10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUCJXOLZAQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-30-7 | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 °C | |

| Record name | Acetylursolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.